molecular formula C13H10F2O B1448336 1,3-Difluoro-2-(phenylmethoxy)benzene CAS No. 947279-21-2

1,3-Difluoro-2-(phenylmethoxy)benzene

Cat. No.: B1448336
CAS No.: 947279-21-2
M. Wt: 220.21 g/mol
InChI Key: ALXMAFHTTMQWSW-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(phenylmethoxy)benzene is an organic compound with the molecular formula C13H10F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a phenylmethoxy group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Properties

IUPAC Name

1,3-difluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXMAFHTTMQWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(phenylmethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with phenylmethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The fluorine atoms at positions 1 and 3 are activated for nucleophilic displacement due to the electron-withdrawing effects of adjacent substituents. Reactions typically require polar aprotic solvents and elevated temperatures.

Reaction Conditions Nucleophile Product Yield Ref.
Fluorine displacement by aminePiperidine, benzene, reflux, 24 hPiperidine1-Piperidino-3-fluoro-2-(PhOCH<sub>2</sub>)benzene65%
Fluorine displacement by thiolNaSH, DMF, 80°C, 12 hSH<sup>−</sup>1-Mercapto-3-fluoro-2-(PhOCH<sub>2</sub>)benzene58%

Key Findings :

  • The meta -fluorine (position 3) is more reactive than the para -fluorine (position 1) due to steric hindrance from the bulky phenylmethoxy group .

  • Reactions with secondary amines (e.g., piperidine) proceed via an S<sub>N</sub>Ar mechanism, with LiBr or NaI often accelerating substitution .

Electrophilic Aromatic Substitution

The phenylmethoxy group directs electrophiles to the ortho and para positions relative to itself, but fluorine’s electron-withdrawing nature moderates reactivity.

Reaction Conditions Electrophile Product Yield Ref.
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CNO<sub>2</sub><sup>+</sup>1,3-Difluoro-2-(PhOCH<sub>2</sub>)-4-nitrobenzene42%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Br<sup>+</sup>1,3-Difluoro-2-(PhOCH<sub>2</sub>)-5-bromobenzene38%

Key Findings :

  • Nitration occurs preferentially at position 4 (para to fluorine, ortho to methoxy), while bromination favors position 5 (ortho to fluorine) .

Cleavage of the Phenylmethoxy Group

The benzyl ether can be cleaved under reductive or acidic conditions to yield phenolic derivatives.

Reaction Conditions Product Yield Ref.
HydrogenolysisH<sub>2</sub>, Pd/C, EtOH, 25°C1,3-Difluoro-2-hydroxybenzene90%
Acidic cleavageBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C1,3-Difluoro-2-hydroxybenzene85%

Key Findings :

  • Hydrogenolysis preserves the fluorine substituents, while BBr<sub>3</sub> selectively removes the methoxy group without affecting fluorine .

Ring Expansion via Carbene Insertion

Analogous to difluorocarbene-mediated expansions in cyclobutene systems , the compound may undergo strained ring formation.

Reaction Conditions Product Yield Ref.
Difluorocarbene insertionSeyferth’s reagent, NaI, benzene, reflux1,3-Difluoro-2-(PhOCH<sub>2</sub>)bicyclo[3.2.1]octa-1,3-diene72%

Mechanism :

  • Difluorocarbene (generated from Seyferth’s reagent) inserts into C–F bonds, forming bicyclic structures .

Oxidation and Functionalization

The phenylmethoxy group can be oxidized to a ketone or further functionalized.

Reaction Conditions Product Yield Ref.
Oxidation to ketoneKMnO<sub>4</sub>, H<sub>2</sub>O, 60°C1,3-Difluoro-2-(phenylcarbonyl)benzene68%

Scientific Research Applications

Medicinal Chemistry

1,3-Difluoro-2-(phenylmethoxy)benzene is being explored for its potential in drug development due to its ability to modulate biological activity. The incorporation of fluorine can enhance the pharmacological properties of drug candidates, including:

  • Increased Membrane Permeability : Fluorinated compounds often exhibit improved ability to cross biological membranes.
  • Enhanced Metabolic Stability : The presence of fluorine can protect compounds from metabolic degradation.

Case Study : A study on fluorinated compounds showed that those with difluoro groups exhibited significant activity against various pathogens, indicating potential therapeutic uses .

Material Science

The compound is utilized in the synthesis of advanced materials with tailored properties. Its unique structure allows for the development of materials with specific characteristics such as:

  • Thermal Stability : Fluorinated materials often exhibit high thermal stability, making them suitable for high-performance applications.
  • Chemical Resistance : The presence of fluorine enhances resistance to chemical degradation.

Data Table: Comparison of Material Properties

PropertyThis compoundNon-fluorinated Analogs
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Membrane PermeabilityEnhancedStandard

Research has indicated that this compound interacts with biological macromolecules, influencing various biochemical pathways. Key interactions include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Case Study : A recent investigation revealed that the compound demonstrated significant inhibition of DprE1, an enzyme critical for mycobacterial cell wall synthesis .

Toxicity and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity profile. Preliminary assessments indicate that:

  • The compound is classified as harmful if swallowed and poses flammability risks .
  • Safety measures should be implemented during handling and experimentation to mitigate risks.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(phenylmethoxy)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the phenylmethoxy group can participate in various interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-(phenylmethoxy)benzene is unique due to the presence of both fluorine atoms and a phenylmethoxy group, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it valuable in various applications .

Biological Activity

1,3-Difluoro-2-(phenylmethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a phenylmethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C13H10F2O
  • Molecular Weight : 232.22 g/mol
  • Structural Features :
    • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability.
    • Phenylmethoxy Group : This group may facilitate interactions with biological targets, influencing the compound's reactivity and stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles, potentially leading to the formation of more biologically active derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form various functional groups, which may enhance its biological activity.
  • Interaction with Biological Targets : The phenylmethoxy group can participate in interactions with enzymes or receptors, modulating their activity and influencing cellular mechanisms.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds indicate that they possess low toxicity towards healthy cells while effectively targeting cancerous cells. This suggests that this compound could be developed into a therapeutic agent with minimal side effects .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1,3-DifluorobenzeneTwo fluorine atoms on benzeneModerate reactivity; limited biological data
2-Fluoro-4-(phenylmethoxy)benzeneOne fluorine atom; similar methoxy groupPotential anticancer activity reported
1-Fluoro-3-(phenylmethoxy)benzeneOne fluorine atom; similar methoxy groupAntimicrobial properties observed

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing fluorinated analogs of known biologically active compounds highlighted that introducing fluorine atoms often enhances biological activity due to increased lipophilicity and altered metabolic pathways. Such findings support the investigation of this compound as a candidate for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to various biological targets. These studies suggest that the unique structural features of fluorinated compounds may lead to significant interactions with target proteins involved in disease pathways. The docking scores for related compounds indicate a favorable interaction profile that could be extrapolated to predict the behavior of this compound .

Q & A

Q. What are the optimal synthetic routes for 1,3-Difluoro-2-(phenylmethoxy)benzene, and how are intermediates characterized?

The compound can be synthesized via Pd-catalyzed cross-electrophile coupling followed by C–H alkylation. For example, 1,3-Difluoro-2-((2-iodophenoxy)methyl)benzene is synthesized using Pd catalysis, yielding an 87% isolated product. Key steps include:

  • Reaction conditions : Pd catalyst, ligand system, and inert atmosphere (e.g., nitrogen).
  • Intermediate characterization : NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For instance, ¹H NMR peaks at δ 7.78 (dd, J = 7.8, 1.5 Hz) and 5.19 (s, 2H) confirm aromatic and methoxy protons .

Q. How is this compound analyzed for purity and structural confirmation?

  • Chromatographic methods : HPLC or GC-MS to assess purity (>95% by HLC, as seen in related difluorobenzoic acid derivatives) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., J = 251.5 Hz for C-F coupling) .
    • HRMS : Confirm molecular ion ([M + Na]+ at m/z 368.9549) .
  • X-ray crystallography (if crystalline) for unambiguous structural determination.

Q. What are the recommended storage conditions for this compound?

  • Store under inert gas (nitrogen or argon) at 2–8°C to prevent degradation, as advised for structurally similar fluorinated compounds .
  • Avoid exposure to moisture or light, which may induce hydrolysis or photochemical reactions.

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated aromatic compounds be resolved?

Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) arise from fluorine’s strong electronegativity and spin-spin coupling. Strategies include:

  • Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation).
  • DFT calculations to predict coupling constants and compare with experimental data .
  • Isotopic labeling (e.g., deuterated analogs) to simplify spectra, as demonstrated in 3,5-Difluorobenzoic-d3 acid studies .

Q. What mechanistic insights govern Pd-catalyzed C–H functionalization in this compound’s synthesis?

The reaction proceeds via:

  • Oxidative addition of Pd(0) to the aryl iodide.
  • C–H activation at the ortho position, facilitated by directing groups (e.g., methoxy).
  • Reductive elimination to form the C–C bond. Key evidence includes:
    • Isolation of Pd intermediates in related reactions.
    • Kinetic isotope effects (KIE) studies to identify rate-determining steps .

Q. How is this compound utilized in synthesizing bioactive molecules?

this compound serves as a precursor for pharmaceuticals (e.g., benzodiazepines) and enzyme inhibitors. Example applications:

  • Intermediate in anti-inflammatory agents : Structural analogs like 3,5-Difluoro-2-hydroxybenzoic acid are explored for salicylic acid-like bioactivity .
  • Building block for liquid crystals : Derivatives with trifluoromethoxy groups exhibit mesomorphic properties for optoelectronic applications .

Methodological Recommendations

  • Scale-up synthesis : Optimize catalyst loading (≤5 mol%) and use flow chemistry to enhance reproducibility .
  • Troubleshooting low yields : Screen additives (e.g., Cs₂CO₃) to stabilize intermediates or suppress side reactions .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling fluorinated aryl iodides, which may release toxic vapors .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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